molecular formula C9H11ClS B2487674 p-Chlorophenyl propyl sulfide CAS No. 16155-32-1

p-Chlorophenyl propyl sulfide

Cat. No. B2487674
CAS RN: 16155-32-1
M. Wt: 186.7
InChI Key: UIVFJAFRNBDAEM-UHFFFAOYSA-N
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Description

P-Chlorophenyl propyl sulfide, also known as 1-chloro-4-propylsulfanylbenzene, is a chemical compound with the molecular formula C9H11ClS . It has a CAS number of 16155-32-1 .

Scientific Research Applications

1. Polyfluorination in Organic Synthesis

p-Chlorophenyl alkyl sulfides, including p-Chlorophenyl propyl sulfide, have been utilized in the field of organic synthesis, specifically in polyfluorination reactions. In a study, it was observed that when p-chlorophenyl alkyl sulfides react with IF(5), a polyfluorination reaction occurs on the alkyl chain, accompanied by the migration of the arylthio group. This leads to the selective formation of p-chlorophenyl polyfluoroalkyl sulfides with varying numbers of fluorine atoms depending on the alkyl chain length (Ayuba, Fukuhara, & Hara, 2003).

2. Synthesis of Diarylmethyl Sulfur and Selenium Compounds

In the field of organometallic chemistry, p-chlorophenyl propyl sulfide and related compounds have been used in the synthesis of diarylmethyl sulfur and selenium compounds. These compounds, which are important for various synthetic applications, were synthesized and characterized using different analytical techniques, demonstrating the versatility of p-chlorophenyl sulfides in synthetic chemistry (Bhasin, Singh, Kumar, Deepali, Mehta, Klapoetke, & Crawford, 2004).

3. Oxidation of Alcohols in Catalysis

In catalysis, p-chlorophenyl sulfides have been employed in the oxidation of alcohols using oxo-rhenium complexes. A study highlighted the efficiency of a system involving bis(4-chlorophenyl) sulfoxide/ReOCl3 (PPh3)2 in selectively oxidizing primary and secondary alcohols to aldehydes and ketones. The bis(4-chlorophenyl) sulfide generated as a by-product in this process can be reused or employed in other reactions, indicating its potential in sustainable chemical processes (Sousa, Bernardo, Florindo, & Fernandes, 2013).

4. Environmental Chemistry and Photodegradation

In environmental chemistry, p-chlorophenyl sulfides have been studied for their photodegradation properties. Research on polychlorinated diphenyl sulfides (PCDPSs), which include compounds similar to p-chlorophenyl propyl sulfide, demonstrated their degradation under simulated sunlight irradiation. This study contributes to understanding the environmental fate and transformation of such compounds (Ge, Wang, Li, Wang, Wang, Qu, & Wang, 2019).

properties

IUPAC Name

1-chloro-4-propylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVFJAFRNBDAEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Chlorophenyl propyl sulfide

Citations

For This Compound
3
Citations
S Ayuba, T Fukuhara, S Hara - Organic Letters, 2003 - ACS Publications
… Furthermore, from p-chlorophenyl propyl sulfide (1b) and p-chlorophenyl butyl sulfide (1c), p-chlorophenyl 1,2,2,3,3-pentafluoropropyl sulfide (2b) and p-chlorophenyl 1,2,2,3,3,4,4-…
Number of citations: 21 pubs.acs.org
V Hugenberg, G Haufe - Journal of Fluorine Chemistry, 2012 - Elsevier
… The reaction of p-chlorophenyl propyl sulfide 72 (n = 1) with IF 5 in heptane under reflux led to 75 by … Reactions of p-chlorophenyl propyl sulfide 72 with IF 5 under various conditions. a . …
Number of citations: 37 www.sciencedirect.com
S Ayuba, C Hiramatsu, T Fukuhara, S Hara - Tetrahedron, 2004 - Elsevier
… When p-chlorophenyl propyl sulfide (1a) was allowed to react with 1.2 equiv of IF 5 in heptane under reflux condition for 1 h, the arylthio group migrated once and a mixture of 1,1-…
Number of citations: 17 www.sciencedirect.com

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